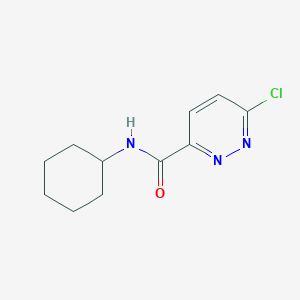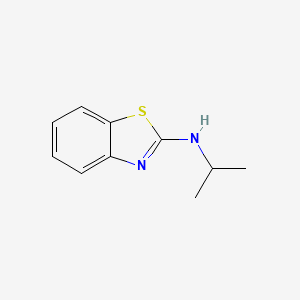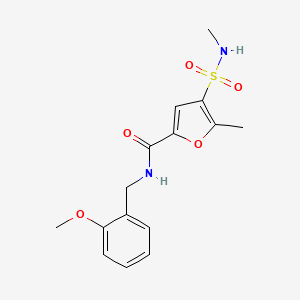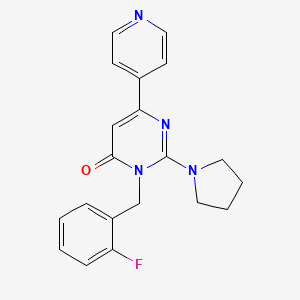
6-chloro-N-cyclohexylpyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-cyclohexylpyridazine-3-carboxamide is a chemical compound with the CAS Number: 1179087-85-4 . It is available in powder form .
Molecular Structure Analysis
The molecular formula of 6-chloro-N-cyclohexylpyridazine-3-carboxamide is C11H14ClN3O . The InChI Code is 1S/C11H14ClN3O/c12-10-7-6-9 (14-15-10)11 (16)13-8-4-2-1-3-5-8/h6-8H,1-5H2, (H,13,16) .Physical And Chemical Properties Analysis
The molecular weight of 6-chloro-N-cyclohexylpyridazine-3-carboxamide is 239.7 . The physical form is a powder and it is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- A study on N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, which are structurally related to 6-chloro-N-cyclohexylpyridazine-3-carboxamide, demonstrated their effectiveness as antimicrobial agents against various bacterial and fungal strains (Rajput & Sharma, 2021).
Inhibitors and Antituberculosis Agents
- Research on 3-chloro-4-carboxamido-6-arylpyridazines, closely related to 6-chloro-N-cyclohexylpyridazine-3-carboxamide, identified these compounds as a novel class of interleukin-1β converting enzyme (ICE) inhibitors (Dolle et al., 1997).
- Indole-2-carboxamides, structurally similar to 6-chloro-N-cyclohexylpyridazine-3-carboxamide, have been identified as promising antituberculosis agents, with specific derivatives showing improved in vitro activity compared to standard TB drugs (Kondreddi et al., 2013).
Antitumor and Anti-inflammatory Activities
- A study on alkylamino derivatives of N-benzylpyrazine-2-carboxamide revealed some compounds with significant antimycobacterial activity, with a few also showing activity against Gram-positive bacteria or influenza virus. These compounds are structurally related to 6-chloro-N-cyclohexylpyridazine-3-carboxamide (Servusová-Vaňásková et al., 2015).
- N,N-dialkyl-5-chloro[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, related to 6-chloro-N-cyclohexylpyridazine-3-carboxamide, showed significant anti-inflammatory activity in studies, indicating their potential therapeutic applications (Di Braccio et al., 2010).
Anticonvulsant Properties and Structural Analysis
- The crystal structures of certain anticonvulsant enaminones, including a derivative similar to 6-chloro-N-cyclohexylpyridazine-3-carboxamide, were determined, providing insight into their potential medicinal applications (Kubicki et al., 2000).
Catalysis and Kinase Inhibition
- A study on Rhodium(III)-catalyzed C3-H acylmethylation of tridentate [2,2'-bipyridine]-6-carboxamides, which are structurally related to 6-chloro-N-cyclohexylpyridazine-3-carboxamide, highlighted their potential in organic synthesis (Yu et al., 2019).
- Novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, similar to 6-chloro-N-cyclohexylpyridazine-3-carboxamide, were synthesized and evaluated as potential c-Met kinase inhibitors, showing significant antitumor activities (Liu et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-cyclohexylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-7-6-9(14-15-10)11(16)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHYEOIRLHBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cyclohexylpyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2831535.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate](/img/structure/B2831539.png)

![3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2831541.png)
![1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2831542.png)



![5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2831547.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2831555.png)

![3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2831558.png)